molecular formula C10H11BrO4 B13975985 Methyl 4-bromo-2,6-dimethoxybenzoate CAS No. 81574-70-1

Methyl 4-bromo-2,6-dimethoxybenzoate

Cat. No.: B13975985
CAS No.: 81574-70-1
M. Wt: 275.10 g/mol
InChI Key: GCWKUTQZTLIWAQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,6-dimethoxybenzoate is a substituted benzoate ester featuring a bromine atom at the para position (C4) and methoxy groups at the ortho positions (C2 and C6). Its molecular formula is C₁₀H₁₁BrO₄, with a molecular weight of 263.10 g/mol (calculated). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the reactivity of the bromine substituent, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy groups contribute to steric and electronic effects, influencing both solubility and reactivity.

Properties

CAS No.

81574-70-1

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 4-bromo-2,6-dimethoxybenzoate

InChI

InChI=1S/C10H11BrO4/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5H,1-3H3

InChI Key

GCWKUTQZTLIWAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)OC)Br

Origin of Product

United States

Preparation Methods

Bromination of 2,6-Dimethoxybenzoic Acid or Its Derivatives

The most common route to synthesize this compound involves the bromination of 2,6-dimethoxybenzoic acid or methyl 2,6-dimethoxybenzoate under controlled conditions to achieve selective substitution at the 4-position.

  • Starting Materials: 2,6-dimethoxybenzoic acid or methyl 2,6-dimethoxybenzoate
  • Reagents: Bromine (Br2) or brominating agents
  • Solvents: Often inert organic solvents such as dichloromethane, 1,2-ethylene dichloride, or propylene dichloride
  • Conditions: Temperature control (typically 0–50 °C), inert atmosphere (nitrogen or argon) to avoid oxidation
  • Catalysts/Promoters: Glacial acetic acid can be used as a reaction promoter to enhance selectivity and yield

This bromination is typically carried out by slow addition of bromine to the reaction mixture containing the substrate and solvent, followed by stirring for several hours to ensure complete conversion.

Esterification and Methoxylation Steps

In some methods, methylation (esterification) is performed either before or after bromination to obtain the methyl ester form. Methoxylation at the 2 and 6 positions is usually present in the starting material, but can also be introduced via methylation of hydroxyl groups.

Detailed Procedure from Literature and Patents

Selective Monobromination of 2,6-Dimethoxy-4'-methylphenol (Patent CN104098449B)

  • Raw Material: 2,6-dimethoxy-4'-methylphenol
  • Solvent: 1,2-ethylene dichloride, 1,2-propylene dichloride, or 1,3-propylene dichloride (3–7 times the mass of the raw material)
  • Promoter: Glacial acetic acid (1–3 times molar equivalent)
  • Bromine: 1 equivalent molar to the substrate
  • Temperature: 30–50 °C
  • Bromine addition time: 1–3 hours
  • Reaction time: 5–20 hours under insulation (no heating)
  • Work-up: Cooling to 10 °C, stirring for 3 hours to crystallize the product, followed by filtration and drying
  • Yield: Up to 98% with high purity

This method achieves high selectivity for monobromination at the 3-position of 2,6-dimethoxy-4'-methylphenol, which is structurally close to the target compound. The use of acetic acid as a promoter helps passivate the phenyl ring hydroxyl, reducing polybromination and side reactions.

Parameter Details
Raw material 2,6-dimethoxy-4'-methylphenol
Solvent 1,2-ethylene dichloride or propylene dichloride (3–7x mass)
Promoter Glacial acetic acid (1–3 molar equivalents)
Bromine 1 molar equivalent
Temperature 30–50 °C
Bromine addition time 1–3 hours
Reaction time 5–20 hours
Yield Up to 98%

Nucleophilic Substitution on Methyl 4-bromo-2,6-difluorobenzoate (Journal Supplement, DOI:10.1021/acs.jmedchem.4c01384)

  • Starting Material: Methyl 4-bromo-2,6-difluorobenzoate
  • Reagent: Sodium methoxide in methanol
  • Conditions: 0 °C initially, then stirred for 15 hours at 80 °C
  • Work-up: Quenching with ice-water, extraction with ethyl acetate, washing with brine, drying, and purification by silica gel chromatography
  • Yield: 85% of this compound as an off-white solid

This method demonstrates the conversion of fluorine substituents to methoxy groups via nucleophilic aromatic substitution, offering an alternative synthetic route.

Parameter Details
Starting material Methyl 4-bromo-2,6-difluorobenzoate
Reagent Sodium methoxide
Solvent Methanol
Temperature 0 °C to 80 °C
Reaction time 15 hours
Yield 85%

Protection and Functionalization Approaches (PMC Article, 2016)

  • Protection: Hydroxyl groups on methyl 4-bromo-2-hydroxybenzoate can be protected as methoxymethyl ethers using chloromethyl methyl ether and DIPEA in dichloromethane at low temperature.
  • Purification: Column chromatography with ethyl acetate/hexane mixtures
  • Yield: Approximately 71% for protected intermediates

This approach is useful for further functionalization of the aromatic ring without interference from hydroxyl groups.

Analytical and Characterization Data

  • NMR Spectroscopy: $$ ^1H $$ NMR confirms substitution patterns with characteristic singlets for methoxy groups (~3.8–3.9 ppm) and aromatic protons (~6.7 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with this compound (m/z ~275 [M+H]+).
  • Melting Point: Reported melting points around 80–90 °C for the pure compound.
  • Chromatography: Purity assessed by thin-layer chromatography (TLC) and silica gel column chromatography.
  • Crystallography: Crystal structures show hydrogen bonding and Br⋯O interactions that stabilize the solid-state arrangement.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Notes
1 2,6-Dimethoxy-4'-methylphenol Br2, Glacial acetic acid, 1,2-ethylene dichloride, 30–50 °C 98 High selectivity monobromination, patent method
2 Methyl 4-bromo-2,6-difluorobenzoate Sodium methoxide, MeOH, 0 °C to 80 °C, 15 h 85 Nucleophilic substitution of fluorides
3 Methyl 4-bromo-2-hydroxybenzoate Chloromethyl methyl ether, DIPEA, DCM, low temp 71 Protection of hydroxyl groups for further steps

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-bromo-2,6-dimethoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Products like 4-amino-2,6-dimethoxybenzoate or 4-thio-2,6-dimethoxybenzoate.

    Oxidation: Products like 4-bromo-2,6-dimethoxybenzaldehyde or 4-bromo-2,6-dimethoxybenzoic acid.

    Reduction: Products like 4-bromo-2,6-dimethoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,6-dimethoxybenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents at the 4-Position

Substituents at the 4-position significantly alter physicochemical and reactive properties:

Compound Name 4-Position Substituent Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Properties
Methyl 4-bromo-2,6-dimethoxybenzoate Br C₁₀H₁₁BrO₄ 263.10 ~1.89 ~44.76 Bromine enables cross-coupling reactions.
Methyl 4-amino-2,6-dimethoxybenzoate NH₂ C₁₀H₁₃NO₄ 211.22 ~1.12 ~75.63 Amino group enhances polarity and hydrogen-bonding potential .
Methyl 4-hydroxy-2,6-dimethoxybenzoate OH C₁₀H₁₂O₅ 212.20 ~1.05 ~66.76 Hydroxy group allows etherification or protection .
Methyl 4-formyl-2,6-dimethoxybenzoate CHO C₁₁H₁₂O₅ 224.21 1.30 61.83 Formyl group participates in condensation reactions .

Key Insights :

  • Bromine (electron-withdrawing) increases molecular weight and lipophilicity compared to amino (electron-donating) or hydroxy groups.
  • Amino and hydroxy substituents elevate PSA, improving aqueous solubility.
Positional Isomers and Functional Group Variations
  • Methyl 2-amino-4-bromobenzoate (C₈H₈BrNO₂): Features amino (C2) and bromo (C4) groups. Compared to the target compound, its reduced methoxy substitution lowers steric hindrance, favoring nucleophilic aromatic substitution .
Physicochemical Properties and Data Comparison

The table below summarizes critical data for select analogs:

Property This compound Methyl 4-amino-2,6-dimethoxybenzoate Methyl 4-hydroxy-2,6-dimethoxybenzoate
Molecular Weight 263.10 211.22 212.20
LogP ~1.89 ~1.12 ~1.05
PSA ~44.76 ~75.63 ~66.76
Reactivity Bromine: Cross-coupling Amino: Diazotization, acylation Hydroxy: Etherification, oxidation

Biological Activity

Methyl 4-bromo-2,6-dimethoxybenzoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various research studies and literature.

Chemical Structure and Properties

This compound has the molecular formula C11H13BrO4 and a molecular weight of approximately 289.123 g/mol. The compound features a bromomethyl group at the para position of the benzoate ring and two methoxy groups at the ortho positions (2 and 6). The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens, suggesting its potential as an antimicrobial agent.
  • Anti-HIV Activity : Preliminary research indicates that this compound may possess anti-HIV properties, although further investigation is required to fully understand its efficacy against this virus.
  • Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, highlighting its role in protein-ligand interactions.

The biological activity of this compound is believed to be influenced by its structural components, particularly the bromine and methoxy groups. These functional groups may enhance binding affinity to specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. This interaction can result in either inhibition or activation of particular cellular functions.

Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing notable zones of inhibition compared to control substances.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This data suggests that this compound could be developed into an effective antimicrobial agent.

Anti-HIV Potential

In vitro studies have indicated that this compound may inhibit HIV replication. The compound was tested against HIV-infected cell lines, showing a dose-dependent reduction in viral load. Further research is necessary to elucidate the exact mechanism through which this compound exerts its anti-HIV effects.

Synthesis and Derivatives

This compound can be synthesized through various methods involving bromination and esterification reactions. Its derivatives have been explored for their enhanced biological activities:

Derivative Biological Activity
Methyl 4-bromo-3,5-dimethoxybenzoateAntitumor
Methyl 4-bromomethyl-2-methoxybenzoateAnti-inflammatory

These derivatives highlight the versatility of this compound in medicinal chemistry.

Q & A

Q. What are the standard synthetic methodologies for preparing methyl 4-bromo-2,6-dimethoxybenzoate?

The esterification of brominated aromatic acids is a key step. For example, methyl 4-bromo-2,6-difluorobenzoate was synthesized via (trimethylsilyl)diazomethane (TMS-diazomethane) in dichloromethane/methanol, achieving 100% yield under ambient conditions . A general protocol involves:

Dissolving the acid (e.g., 4-bromo-2,6-difluorobenzoic acid) in a solvent mixture (DCM/MeOH).

Slow addition of TMS-diazomethane until the solution turns yellow.

Quenching with acetic acid (if needed) and concentrating under reduced pressure.
This method avoids harsh conditions and is scalable for high-purity products.

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. Programs like SHELX (e.g., SHELXL for refinement) are widely used for small-molecule structural determination . Complementary techniques include:

  • 1H NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 251/253 [M+H]+ for difluoro analogs) .

Q. What safety precautions are required when handling brominated aromatic esters?

Brominated compounds often require:

  • Use of PPE (gloves, goggles, lab coats).
  • Work in a fume hood to avoid inhalation.
  • Proper disposal of halogenated waste.
    For analogs like 4-bromo-2,6-dimethylaniline, strict handling protocols are emphasized due to potential toxicity .

Advanced Research Questions

Q. How do reaction conditions impact the yield of this compound synthesis?

Contradictory yields (e.g., 47% vs. 100% for similar reactions) highlight the role of solvent and additives :

Condition Yield Key Factors
DCM/MeOH + TMS-diazomethane100%Anhydrous conditions, efficient coupling
MeOH + AcOH47%Competing side reactions (e.g., hydrolysis)
Optimization involves solvent polarity control and minimizing acid exposure.

Q. What structural insights can be gained from crystallographic torsion angles in related benzoate esters?

In Methyl 2,6-bis[(5-bromo-4,6-dimethoxy-pyrimidin-2-yl)oxy]benzoate, torsion angles (e.g., O7–C12–C13–Br2 = 1.1°) reveal steric and electronic effects influencing molecular conformation . Key observations:

  • Methoxy groups adopt planar orientations to minimize steric clash.
  • Bromine atoms introduce slight distortions due to van der Waals interactions.

Q. How does substitution (e.g., methoxy vs. benzyloxy) affect the reactivity of brominated benzoate esters?

Benzyl 2-hydroxy-4,6-dimethoxybenzoate (vs. methyl esters) shows altered reactivity in nucleophilic substitution due to:

  • Increased steric bulk from the benzyl group.
  • Electron-donating effects of methoxy substituents, which activate the aromatic ring for electrophilic reactions .

Q. What strategies improve regioselectivity in bromination of dimethoxybenzoate derivatives?

Regioselectivity in di-substituted aromatics is controlled by:

  • Directing groups : Methoxy groups at ortho and para positions direct bromination to meta positions.
  • Lewis acid catalysts : FeBr3 or AlBr3 enhance electrophilic substitution efficiency .

Q. How can structural analogs like 25B-NBOMe inform studies on this compound’s bioactivity?

25B-NBOMe (4-bromo-2,5-dimethoxy-N-benzylphenethylamine) demonstrates that bromo and methoxy groups enhance receptor binding affinity via hydrophobic and hydrogen-bonding interactions . Similar SAR (structure-activity relationship) principles may apply to this compound in drug design.

Data Contradiction Analysis

Q. Why do reported yields for similar esterification reactions vary significantly?

Discrepancies arise from:

  • Solvent polarity : Polar protic solvents (e.g., MeOH) may protonate intermediates, reducing efficiency.
  • Additives : Acetic acid in MeOH quenches excess diazomethane but may promote side reactions .
  • Purity of starting materials : Trace moisture or impurities can lower yields.

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